

Spectroscopic Profile of Methyl 4-chloro-4-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-chloro-4-oxobutanoate

Cat. No.: B073677

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 4-chloro-4-oxobutanoate** (CAS No. 1490-25-1), a bifunctional building block frequently utilized in organic synthesis. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **Methyl 4-chloro-4-oxobutanoate** are summarized in the tables below.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **Methyl 4-chloro-4-oxobutanoate** is characterized by several key fragments. The data presented here is sourced from experimental Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
55	100.0	[C ₃ H ₃ O] ⁺
59	45.9	[COOCH ₃] ⁺
115	42.9	[M - Cl] ⁺
99	38.8	[M - OCH ₃] ⁺
27	30.7	[C ₂ H ₃] ⁺
28	30.5	[CO] ⁺
29	29.5	[CHO] ⁺
117	26.6	[M - Cl + 2H] ⁺
69	22.0	[C ₄ H ₅ O] ⁺
31	20.3	[OCH ₃] ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **Methyl 4-chloro-4-oxobutanoate** is not readily available in public spectral databases. The following data is based on high-quality computational predictions and serves as a reliable estimation for spectral interpretation.

¹H NMR (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)	Assignment
3.68	Singlet	3H	-	-OCH ₃
3.25	Triplet	2H	6.5	-CH ₂ -COCl
2.75	Triplet	2H	6.5	-CH ₂ -COOCH ₃

¹³C NMR (Predicted)

Chemical Shift (δ) (ppm)	Assignment
172.5	Ester Carbonyl (C=O)
171.0	Acyl Chloride Carbonyl (C=O)
52.0	Methoxyl Carbon (-OCH ₃)
43.0	Methylene Carbon adjacent to Acyl Chloride (-CH ₂ -COCl)
28.5	Methylene Carbon adjacent to Ester (-CH ₂ -COOCH ₃)

Infrared (IR) Spectroscopy

The infrared spectrum of **Methyl 4-chloro-4-oxobutanoate** is dominated by the characteristic stretching vibrations of its two carbonyl groups.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~ 1810	Strong	C=O Stretch	Acyl Chloride
~ 1740	Strong	C=O Stretch	Ester
~ 1200	Strong	C-O Stretch	Ester
2950-2850	Medium	C-H Stretch	Aliphatic

Experimental Protocols

Standardized protocols for the acquisition of spectroscopic data for liquid samples like **Methyl 4-chloro-4-oxobutanoate** are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **Methyl 4-chloro-4-oxobutanoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with

the analyte's signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle and a relaxation delay of 1-2 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, but for a sample of this concentration, 8-16 scans are often sufficient.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
 - A relaxation delay of 2-5 seconds is recommended to ensure quantitative analysis of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy

- Sample Preparation: As **Methyl 4-chloro-4-oxobutanoate** is a liquid at room temperature, the neat liquid can be analyzed. Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin liquid film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Mount the salt plates with the sample in the spectrometer's sample holder.

- Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

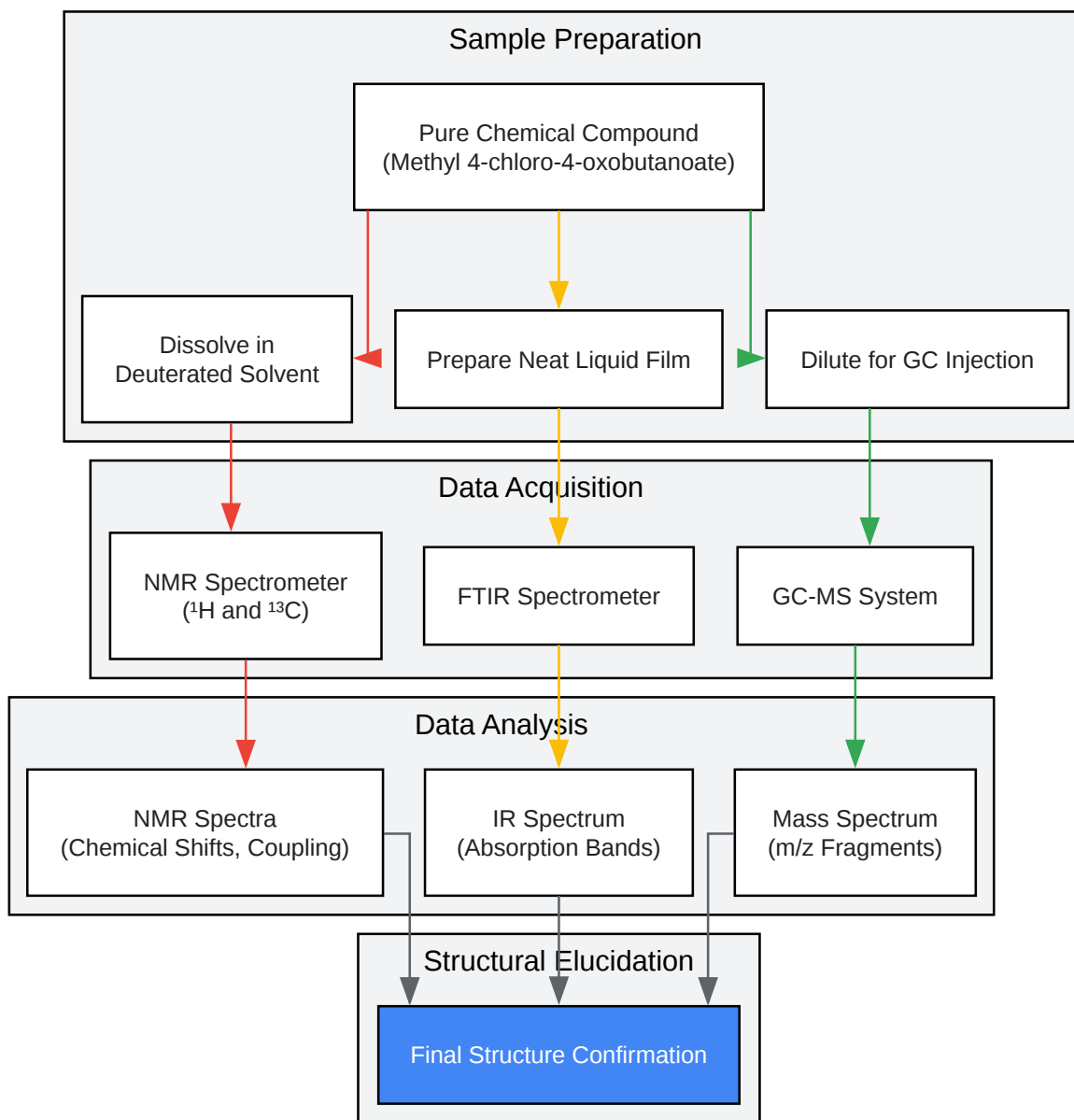
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC) for separation and introduction into the ion source, or through direct injection if the sample is sufficiently pure.
- **Ionization:** Utilize electron ionization (EI) as the ionization method. In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that shows the relative intensity of each fragment.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow for a Chemical Compound



[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-chloro-4-oxobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073677#spectroscopic-data-nmr-ir-ms-of-methyl-4-chloro-4-oxobutanoate\]](https://www.benchchem.com/product/b073677#spectroscopic-data-nmr-ir-ms-of-methyl-4-chloro-4-oxobutanoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com